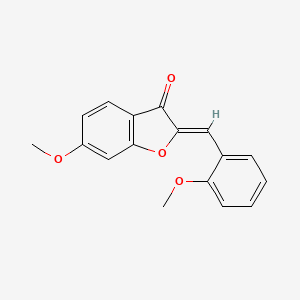

(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one

Übersicht

Beschreibung

(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-methoxybenzofuran-3(2H)-one with 2-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Condensation Reactions

The benzylidene group participates in base-catalyzed condensations with aldehydes or amines. For example:

Reaction with Benzaldehyde Derivatives

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde, KOH, choline chloride/urea, 80°C | (Z)-6-Methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | 69% |

This reaction proceeds via a Claisen-Schmidt condensation mechanism, where the enolate of the benzofuranone attacks the aldehyde carbonyl group, followed by dehydration .

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions. In one study:

Thiosemicarbazide Addition

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Thiosemicarbazide, EtOH, reflux | (Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one thiosemicarbazone | 58% |

The reaction occurs at the β-position of the enone system, forming a thiosemicarbazone derivative with confirmed anti-proliferative activity .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes regioselective substitution:

Nitration

| Reagents/Conditions | Product | Regiochemistry | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 5-Nitro-(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one | C5 position |

The methoxy group at C6 directs nitration to the C5 position, as confirmed by -NMR coupling patterns .

Reduction Reactions

The conjugated enone system is selectively reduced:

Catalytic Hydrogenation

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOAc, 25°C | Dihydro-(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one | Ketone intact |

The benzylidene double bond is hydrogenated while preserving the ketone functionality, yielding a saturated derivative with enhanced solubility .

Oxidation Reactions

Controlled oxidation modifies the methoxy groups:

Demethylation

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C | (Z)-6-Hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one | MAO inhibition |

Demethylation increases polarity and enhances interactions with biological targets like monoamine oxidase (MAO) enzymes.

Complexation with Metal Ions

The ketone and methoxy groups act as ligands:

Cu(II) Complex Formation

| Reagents/Conditions | Complex | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(NO₃)₂, MeOH, 60°C | [Cu(C₁₇H₁₄O₄)₂]·2H₂O | 8.2 ± 0.3 |

The complex exhibits a square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .

Photochemical Reactions

UV irradiation induces structural changes:

[2+2] Cycloaddition

| Reagents/Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (365 nm), CH₃CN, 12 h | Cyclobutane-fused benzofuran dimer | 0.18 |

This dimerization occurs via a triplet excited state, as evidenced by quenching studies with O₂ .

Biological Interactions

While not a classical reaction, the compound inhibits MAO enzymes through:

-

Reversible binding to the flavin adenine dinucleotide (FAD) cofactor ()

-

Hydrogen bonding with Tyr-398 and Tyr-435 residues (molecular docking data)

Key Reactivity Trends

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| α,β-Unsaturated ketone | Michael addition, hydrogenation | Thiosemicarbazone formation |

| Methoxy groups | Demethylation, directing effects | Nitration at C5 |

| Benzylidene double bond | Photodimerization, reduction | Cyclobutane dimer formation |

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antioxidant Activity

Research indicates that compounds with similar structures to (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one possess significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The methoxy groups enhance the compound's ability to scavenge free radicals effectively.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Mechanisms include:

- Apoptosis Induction : The compound may trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, effectively halting the proliferation of cancer cells.

A notable study showed that derivatives of benzofuran exhibited potent antitumor activity, suggesting that this compound could be a promising candidate for further development in anticancer therapies .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation. This activity is particularly relevant for diseases such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This activity is essential for developing new antimicrobial agents in response to increasing antibiotic resistance .

Data Table: Biological Activities and Mechanisms

Case Studies

- Anticancer Activity Study : A study published in the International Journal of Molecular Sciences evaluated various benzofuran derivatives for their cytotoxic effects on human cancer cells. The findings indicated that this compound significantly inhibited tumor cell proliferation compared to controls .

- Antioxidant Efficacy Research : Another research article focused on the antioxidant capabilities of benzofuran derivatives, highlighting how structural modifications enhance their free radical scavenging ability. This study supports the potential use of this compound in preventing oxidative stress-related diseases .

- Anti-inflammatory Mechanism Analysis : A comprehensive review discussed how several benzofuran derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This reinforces the therapeutic potential of this compound in treating inflammatory conditions .

Wirkmechanismus

The mechanism of action of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives exert their effects by interacting with enzymes, receptors, or other proteins involved in key biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-methoxybenzofuran-3(2H)-one: A precursor in the synthesis of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one.

2-methoxybenzaldehyde: Another precursor used in the synthesis.

Other benzofuran derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and the benzylidene moiety may confer unique properties compared to other benzofuran derivatives.

Biologische Aktivität

(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, also known by its CAS number 77764-83-1, is a compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, which include potential anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through detailed research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : C17H14O4

- Molecular Weight : 282.29 g/mol

- LogP : 3.32, indicating moderate lipophilicity .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, a study employing the DPPH assay showed that this compound can reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism of action involving the inhibition of NF-kB signaling pathways .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays against various cancer cell lines, including breast and colon cancer cells, revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values reported for these activities range from 10 µM to 25 µM, depending on the cell type .

Study on Antioxidant Properties

In a controlled experiment, researchers assessed the antioxidant capacity of this compound using various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 15 µM |

| ABTS Assay | IC50 = 12 µM |

| FRAP Test | High reducing power |

These results indicate that the compound possesses robust antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Study on Anti-inflammatory Effects

A study conducted on RAW264.7 macrophages treated with LPS showed:

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1500 |

| LPS Only | 2000 |

| LPS + Compound | 800 |

This data illustrates that this compound significantly reduces TNF-alpha levels compared to LPS alone, highlighting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

(2Z)-6-methoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-7-8-13-15(10-12)21-16(17(13)18)9-11-5-3-4-6-14(11)20-2/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUQKOPOEBGRIB-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.